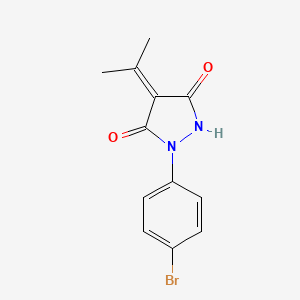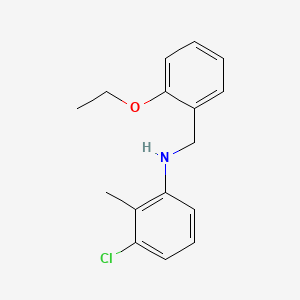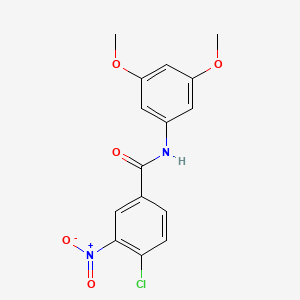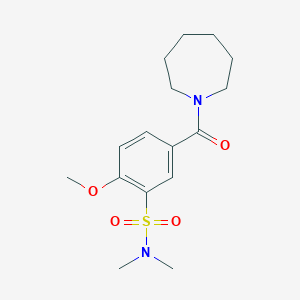
2,5-dichloro-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(4-methoxybenzyl)benzamide, also known as DMXAA, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system is thought to lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to cause a decrease in tumor blood flow and an increase in vascular permeability, which may contribute to its anti-cancer effects. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has also been shown to induce the production of nitric oxide, a signaling molecule that plays a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dichloro-N-(4-methoxybenzyl)benzamide is its potential as an anti-cancer agent. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to be effective in preclinical studies, and it may have the potential to enhance the efficacy of other cancer treatments. However, 2,5-dichloro-N-(4-methoxybenzyl)benzamide also has some limitations for lab experiments. It is a synthetic compound that may be difficult to produce in large quantities, and its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research on 2,5-dichloro-N-(4-methoxybenzyl)benzamide. One area of interest is the development of new synthetic methods for producing 2,5-dichloro-N-(4-methoxybenzyl)benzamide that are more efficient and cost-effective. Another area of interest is the development of new formulations of 2,5-dichloro-N-(4-methoxybenzyl)benzamide that may enhance its anti-cancer effects. Finally, further research is needed to fully understand the mechanism of action of 2,5-dichloro-N-(4-methoxybenzyl)benzamide and its potential as an anti-cancer agent.
Métodos De Síntesis
2,5-dichloro-N-(4-methoxybenzyl)benzamide is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 4-methoxybenzylamine to form the intermediate 2,5-dichloro-N-(4-methoxybenzyl)benzamide. This intermediate is then treated with thionyl chloride and triethylamine to produce the final product, 2,5-dichloro-N-(4-methoxybenzyl)benzamide.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination with these treatments.
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNWHMFXOUKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-methoxybenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)



![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)



![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
